molecular formula C47H63NO11 B12676422 Latidectin A4 CAS No. 371918-44-4

Latidectin A4

Cat. No.: B12676422
CAS No.: 371918-44-4
M. Wt: 818.0 g/mol
InChI Key: JBDJCZLIWDMZOQ-ZVRYTALLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latidectin A4 is a macrocyclic lactone belonging to the avermectin/milbemycin family, a class of compounds renowned for their antiparasitic and insecticidal properties. Structurally, it shares a polyketide backbone synthesized by type I polyketide synthetases (PKSs), which are multimodular enzymatic systems responsible for assembling complex polyketides from simple precursors . Key structural features of this compound include a 13-substituted group, a hallmark of avermectin-like compounds, and specific modifications at the C25 position that differentiate it from milbemycins . Its biosynthetic gene cluster (ave cluster) is homologous to those of avermectins and milbemycins, with modular variations in PKS domains dictating structural divergence at critical positions such as C13, C22–C23, and C25 .

Properties

CAS No.

371918-44-4

Molecular Formula

C47H63NO11

Molecular Weight

818.0 g/mol

IUPAC Name

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate

InChI

InChI=1S/C47H63NO11/c1-7-38-28(2)19-22-46(59-38)25-36-24-35(58-46)18-13-30(4)41(57-44(52)45(20-8-9-21-45)32-14-16-34(17-15-32)48-39(49)27-54-6)29(3)11-10-12-33-26-55-42-40(50)31(5)23-37(43(51)56-36)47(33,42)53/h10-17,23,28-29,35-38,40-42,50,53H,7-9,18-22,24-27H2,1-6H3,(H,48,49)/b11-10+,30-13+,33-12+/t28-,29-,35+,36-,37-,38+,40+,41+,42+,46+,47+/m0/s1

InChI Key

JBDJCZLIWDMZOQ-ZVRYTALLSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Latidectin A4 is synthesized from milbemycin A4, which is produced by the bacterium Streptomyces hygroscopicus . The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The extracted milbemycin A4 is then chemically modified to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under controlled conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Comparative Features of this compound and Analogues

Compound C13 Substituent C22–C23 Bond C25 Modification Biosynthetic Cluster Key Activity Profile
This compound Methyl/Ethyl Unsaturated Ethyl/Methyl ave Broad-spectrum insecticide
Ivermectin Hydrogen Saturated Methyl ave Antiparasitic (nematodes)
Selamectin Hydrogen Saturated Cyclohexyl ave Veterinary antiparasitic
Milbemycin Oxime Oxime Saturated Hydroxyl mil Agricultural insecticide
Lepimectin Methyl Unsaturated Ethyl ave Insecticidal synergist

Q & A

Q. What experimental approaches are used to identify the biochemical mechanisms of Latidectin A4 in cellular models?

Methodological Answer: Researchers typically employ in vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) combined with molecular docking simulations to elucidate mechanisms. Techniques like fluorescence resonance energy transfer (FRET) or CRISPR-mediated gene knockout can validate target interactions. Dose-dependent responses and control experiments (e.g., sham treatments) are critical for specificity .

Q. What are the standard protocols for synthesizing this compound with high purity?

Methodological Answer: Synthesis involves multi-step organic reactions (e.g., Suzuki coupling, cyclization) under inert atmospheres. Purity is ensured via HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Solvent selection (e.g., anhydrous DMF) and temperature control are key to minimizing byproducts .

Q. Which analytical methods are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: Nuclear magnetic resonance (NMR) for stereochemical analysis, liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Purity is quantified via reverse-phase HPLC with UV detection at λmax specific to this compound’s chromophore .

Q. What in vivo models are validated for studying this compound’s pharmacokinetics?

Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability and half-life studies. Blood samples are analyzed via LC-MS/MS, with tissue distribution assessed using radiolabeled compounds. All protocols require ethics approval and adherence to ARRIVE guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Methodological Answer: Variability often arises from assay conditions (e.g., buffer pH, ionic strength) or ligand concentration ranges. Standardization using reference compounds (e.g., positive controls with known KdK_d) and meta-analysis of raw data (e.g., via Prism® or R) can harmonize discrepancies. Surface plasmon resonance (SPR) with immobilized targets improves comparability .

Q. What methodological considerations ensure reproducibility in dose-response studies of this compound?

Methodological Answer: Key factors include cell line authentication (e.g., STR profiling), strict environmental controls (e.g., CO2_2, humidity), and replication across independent labs. Non-linear regression models (e.g., four-parameter logistic curves) should account for Hill slopes and EC50_{50} variability. Blinded data collection reduces bias .

Q. How should researchers optimize this compound’s stability in aqueous solutions for longitudinal studies?

Methodological Answer: Stability assays under accelerated conditions (40°C, 75% humidity) identify degradation pathways. Excipients like cyclodextrins or antioxidants (e.g., ascorbic acid) mitigate hydrolysis. Lyophilization in trehalose matrices preserves activity, with stability monitored via UPLC-UV at baseline intervals (0, 3, 6 months) .

Q. What statistical frameworks analyze non-linear dose-response relationships in this compound efficacy studies?

Methodological Answer: Bayesian hierarchical models account for inter-experiment variability. Tools like GraphPad Prism® or Python’s SciPy package fit sigmoidal curves, while ANOVA with Tukey post-hoc tests compares group means. Bootstrap resampling validates confidence intervals for EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.